

Quantitative Comparison of TMA and TEAL

Thermal Stability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Aluminum, tributyl-

CAS No.: 1116-70-7

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The table below summarizes the available experimental data on the thermal decomposition of Trimethylaluminum (TMA) and Triethylaluminum (TEAL).

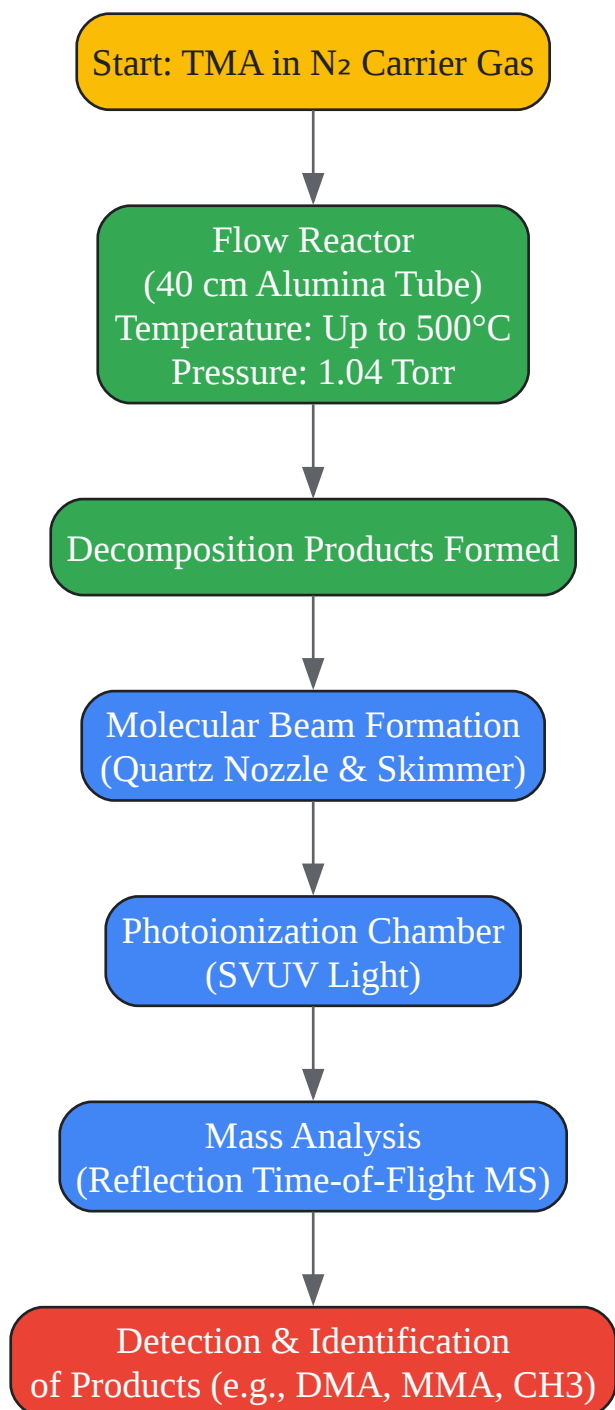
Compound	Formula	Decomposition Onset/Context	Major Decomposition Products	Experimental Method
Trimethylaluminum (TMA) [1]	$\text{Al}_2(\text{CH}_3)_6$	Starts at 500°C (in a flow system at 1.04 Torr) [1]	DMA ($\text{Al}(\text{CH}_3)_2\text{H}$), MMA ($\text{Al}(\text{CH}_3)\text{H}_2$), CH_3 , CH_4 , C_2H_6 , C_2H_4 [1]	Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS)
Triethylaluminum (TEAL) [2]	$\text{Al}_2(\text{C}_2\text{H}_5)_6$	>200°C (decomposes to ethylene and hydrogen) [3]	Ethylene, Hydrogen [3]	Information from chemical properties database; specific method not detailed.

Detailed Experimental Protocol for TMA Pyrolysis

For researchers looking to replicate the key findings on TMA, the experimental setup and procedure are as follows [1]:

- **Apparatus:** The pyrolysis was investigated using **Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS)**.
- **Reactor:** A flow reactor (alumina tube, 40 cm long, 1 mm inner diameter) was used.
- **Procedure:**
 - TMA vapor was carried into the pyrolysis chamber by a nitrogen carrier gas (100 sccm flow rate).
 - The pressure in the reactor was maintained at **1.04 Torr**.
 - The reactor temperature was increased from room temperature to **500°C**.
 - The gaseous products from the reactor were formed into a molecular beam via a quartz nozzle and a skimmer.
 - These products were then photoionized by the SVUV light in the ionization chamber.
 - The resulting ions were analyzed by a reflection time-of-flight mass spectrometer (TOF-MS).
- **Key Observations:** At temperatures from 25°C to 500°C, reactions involving **dimeric TMA decomposition** and **methyl removal** were observed. The main thermal decomposition products identified were **Dimethylaluminum hydride (DMA)**, **Monomethylaluminum hydride (MMA)**, and methyl radicals.

This process is illustrated in the workflow below:



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Key Structural and Reactivity Insights

The thermal behavior of these compounds is closely linked to their structure and bonding:

- **Dimeric Structure:** Simple trialkylaluminum compounds like TMA and TEAL typically exist as **dimers** (e.g., $\text{Al}_2(\text{CH}_3)_6$ and $\text{Al}_2(\text{C}_2\text{H}_5)_6$) [2]. The structure features two bridging alkyl groups and terminal alkyl groups [4].
- **Thermal Cleavage:** A key step in their thermal decomposition is the cleavage of the relatively weak Al-Al bridge bond. At higher temperatures, the dimers can dissociate into monomers, which influences their reactivity and decomposition pathways [2].
- **Reaction with Functional Groups:** TMA is highly reactive and can form stable adducts with esters even at low temperatures. When using excess TMA, it can further react to methylate the carbonyl group, leading to the formation of dimethylaluminum alkoxides [4].

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References

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To cite this document: Smolecule. [Quantitative Comparison of TMA and TEAL Thermal Stability].

Smolecule, [2026]. [Online PDF]. Available at:

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